3-(2,5-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one

Beschreibung

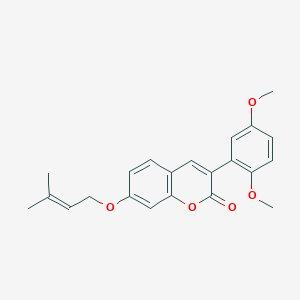

3-(2,5-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one is a prenylated coumarin derivative characterized by a coumarin core substituted with a 2,5-dimethoxyphenyl group at position 3 and a 3-methylbut-2-enyl (prenyl) ether at position 5. This compound belongs to a class of natural and synthetic coumarins studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.

Eigenschaften

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)9-10-26-17-6-5-15-11-19(22(23)27-21(15)13-17)18-12-16(24-3)7-8-20(18)25-4/h5-9,11-13H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMITHXXHWYJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(2,5-Dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one, a flavonoid derivative, has garnered attention for its potential biological activities. This compound is structurally related to other flavonoids, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.

Chemical Structure

The compound features a chromenone core with a dimethoxyphenyl substituent and an alkenyl ether group. The specific configuration of these substituents is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : It has demonstrated significant antioxidant properties, which are essential for neutralizing free radicals and protecting cells from oxidative stress.

- Tyrosinase Inhibition : This compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibition of this enzyme can lead to applications in skin whitening and treatment of hyperpigmentation disorders.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.

Antioxidant Activity

A study conducted by researchers showed that the compound exhibited strong radical scavenging activity. The following table summarizes its antioxidant capacity compared to standard antioxidants:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.4 |

| Ascorbic Acid | 12.7 |

| Trolox | 18.5 |

The lower the IC50 value, the stronger the antioxidant activity.

Tyrosinase Inhibition

In vitro studies have shown that this compound effectively inhibits mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.21 |

| Kojic Acid | 25.26 |

The mechanism of action involves competitive inhibition at the active site of tyrosinase, as confirmed by molecular docking studies.

Anticancer Studies

Recent investigations into the anticancer potential of this flavonoid revealed that it induces apoptosis in various cancer cell lines, including breast and liver cancer cells. The following table presents findings from a cell viability assay:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HepG2 (Liver) | 12.8 | Cell cycle arrest and apoptosis |

Case Studies

- Case Study on Melanin Production : In a study involving B16F10 mouse melanoma cells, treatment with the compound resulted in a dose-dependent decrease in melanin production and tyrosinase activity, suggesting its potential as a skin-whitening agent.

- Case Study on Cancer Cells : Another study highlighted the compound's ability to inhibit cell proliferation in HepG2 cells through apoptotic pathways, making it a candidate for further anticancer drug development.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared with coumarins and flavonoid derivatives sharing key structural motifs, such as methoxy, prenyl, or aryl substituents.

Table 1: Key Structural and Physicochemical Comparisons

Functional and Bioactive Differences

(a) Substituent Effects on Bioactivity

- The prenyloxy group in the target compound may enhance interactions with hydrophobic pockets in proteins, as seen in molecular docking studies with Aβ42, a key Alzheimer’s disease target .

- Glycosylation: ’s glycosylated derivative exhibits higher water solubility but reduced blood-brain barrier penetration compared to the non-glycosylated target compound .

Physicochemical and Spectroscopic Comparisons

- Spectroscopic Signatures :

Research Findings and Implications

- Neuroprotective Potential: Molecular dynamics simulations () suggest prenylflavonoids like the target compound stabilize Aβ42 aggregates less effectively than non-prenylated analogs, implying a trade-off between bioavailability and target engagement .

- Antioxidant Activity : The 2,5-dimethoxyphenyl group may confer superior radical scavenging vs. 3,4-dimethoxy derivatives due to electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.